molecular formula C7H8N4S2 B1650179 5-Pyrimidinecarbonitrile, 2-amino-4,6-bis(methylthio)- CAS No. 114460-77-4

5-Pyrimidinecarbonitrile, 2-amino-4,6-bis(methylthio)-

Cat. No. B1650179
M. Wt: 212.3 g/mol
InChI Key: UBGQMNREFNCBCW-UHFFFAOYSA-N
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Patent
US07816353B2

Procedure details

To a 50 mL round-bottomed flask were added 2-Amino-4-mercapto-6-methylsulfanyl-pyrimidine-5-carbonitrile (3:50 mg, 2.5 mmol, 1.0 eq.), methyl iodide (8.2 mmol), and acetone (10 mL). The reaction mixture was heated at 80° C. for 5 min. The precipitate was filtered and gave to white solid. No further purification was necessary (312 mg, 58%). LC-MS: (ES+) m/z 213 (M+1). 1H-NMR, Varian 400 MHz (DMSO-d6) δ 2.52 (s, 3H), 2.46 (s, 3H) ppm
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([SH:8])[C:5]([C:9]#[N:10])=[C:4]([S:11][CH3:12])[N:3]=1.[CH3:13]I>CC(C)=O>[NH2:1][C:2]1[N:3]=[C:4]([S:11][CH3:12])[C:5]([C:9]#[N:10])=[C:6]([S:8][CH3:13])[N:7]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NC1=NC(=C(C(=N1)S)C#N)SC
Name
Quantity
8.2 mmol
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
gave to white solid
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)SC)C#N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.